![molecular formula C13H14N4O3 B5296282 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine, also known as DATTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mechanism of Action
The exact mechanism of action of 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of the protein kinase B (Akt) pathway. 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has also been shown to inhibit the expression of the anti-apoptotic protein Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has been shown to exhibit significant biochemical and physiological effects in various studies. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, the compound has some limitations, including its low water solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine and its potential applications in cancer therapy and metal ion detection. The development of new derivatives of 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine with improved properties and increased efficacy is also an area of interest for future research.
Synthesis Methods
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine is synthesized using a specific method that involves the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid and 4-amino-1,2,4-triazole in the presence of a coupling agent and a catalyst. The reaction yields 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine, which is a white crystalline powder with a melting point of 248-250°C.
Scientific Research Applications
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. The compound has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(E)-1-(3-amino-1,2,4-triazol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-10-5-3-9(7-11(10)20-2)4-6-12(18)17-8-15-13(14)16-17/h3-8H,1-2H3,(H2,14,16)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYSTWWMCWCMZ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C=NC(=N2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2C=NC(=N2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-amino-1H-1,2,4-triazol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.